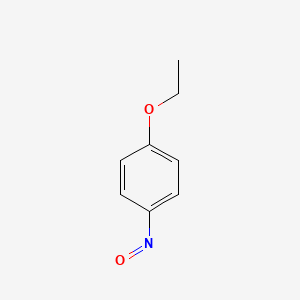

p-Nitrosophenetole

Description

Overview of Nitrosoarene Chemistry and Significance in Contemporary Research

Nitrosoarenes represent a class of organic compounds characterized by the presence of a nitroso group (-N=O) directly attached to an aromatic ring. These compounds are highly versatile building blocks in organic synthesis, recognized for their ability to act as electrophiles, nucleophiles, diradicals, and radical acceptors. researchgate.net, rsc.org, researchgate.net, acs.org Their significance extends across various fields, including organic chemistry, materials science, and medicinal chemistry, due to the prevalence of the nitroso moiety in biologically active molecules. rsc.org, researchgate.net Contemporary research in nitrosoarene chemistry is actively exploring novel synthetic methodologies, particularly those employing mild and environmentally friendly conditions, such as photochemical reactions. researchgate.net, rsc.org, researchgate.net The development of transition-metal-free synthetic routes utilizing nitrosoarenes is a notable trend, offering greener alternatives for chemical transformations. growkudos.com Furthermore, nitrosoarenes are instrumental in constructing complex nitrogen-containing molecular scaffolds, including sterically hindered secondary amines and various N-heterocycles, which are often challenging to synthesize through other means. researchgate.net, researchgate.net The broad reactivity profile of nitrosoarenes positions them as key reagents for advancing synthetic strategies and exploring new chemical space.

Historical Context of p-Nitrosophenetole in Organic Synthesis and Reaction Mechanism Studies

p-Nitrosophenetole (1-ethoxy-4-nitrosobenzene) has been a subject of study in organic synthesis and reaction mechanism investigations. Its chemistry is closely related to that of p-nitrosophenol, a compound historically synthesized through the reaction of phenol (B47542) with nitrous acid. google.com, chemicalbook.com p-Nitrosophenetole itself has been involved in studies of acid-catalyzed etherification reactions, specifically the reversible etherification with ethanol (B145695) in dioxane, which have been elucidated using ultraviolet spectrophotometry. oup.com Mechanistic investigations have proposed pathways involving the formation of a σ-complex during these etherification processes. oup.com Beyond its role in direct synthesis, p-nitrosophenetole has been examined for its interactions with biological molecules, such as its covalent binding to protein sulfhydryl groups. sigmaaldrich.com Its reactivity with biological thiols like glutathione (B108866) (GSH) has also been studied, revealing the formation of sulfenamide (B3320178) intermediates that subsequently decompose. nih.gov, pnas.org Furthermore, its participation in periodate (B1199274) oxidation reactions has been explored, providing insights into its mechanistic behavior under specific oxidative conditions. asianpubs.org The compound's interaction with metal centers, such as hemoglobin, has also been a subject of investigation, where substituent effects on its binding affinity were analyzed. acs.org

Current Research Landscape and Emerging Academic Interests in p-Nitrosophenetole

The current research landscape surrounding nitrosoarene chemistry, including p-nitrosophenetole, is dynamic and multifaceted. Academic interests are increasingly focused on leveraging the unique reactivity of the nitroso group for innovative synthetic applications. growkudos.com, rsc.org, researchgate.net This includes the development of radical chemistry involving nitrosoarenes, contributing to efficient methods for constructing complex organic molecules. researchgate.net, researchgate.net The integration of nitrosoarenes with other reactive species, such as boronic acids, in transition-metal-free coupling reactions represents an active area of exploration for sustainable synthesis. growkudos.com Moreover, studies on the metabolic fate and potential bioactivation of compounds like phenacetin (B1679774) have brought p-nitrosophenetole into focus as a metabolite. Research has investigated its mutagenic properties and the species-specific mechanisms of its formation and activation, particularly in relation to liver enzyme activity. sigmaaldrich.com, longdom.org, nih.gov The photochemistry of nitrosoarenes is also an emerging interest, exploring their behavior and reactivity under light irradiation for potential applications in photoredox catalysis or photo-triggered reactions. science-softcon.de, science-softcon.de

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-5-3-7(9-10)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWJGKWXNVDMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187792 | |

| Record name | 4-Nitrosophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-97-1 | |

| Record name | 1-Ethoxy-4-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties and Reactivity of P Nitrosophenetole

Physical and Chemical Properties

p-Nitrosophenetole, systematically known as 1-ethoxy-4-nitrosobenzene, is characterized by a distinct set of physical and chemical properties that dictate its behavior in various chemical environments.

| Property | Value | Unit | Source |

| Molecular Formula | C8H9NO2 | - | chemsrc.com, echemi.com |

| Molecular Weight | 151.163 | g/mol | chemsrc.com, echemi.com |

| Density | 1.07 | g/cm³ | chemsrc.com |

| Boiling Point | 245.4 | °C (at 760 mmHg) | chemsrc.com |

| Melting Point | 31.5 - 33 | °C | echemi.com |

| Flash Point | 115.1 | °C | chemsrc.com |

| Exact Mass | 151.06300 | Da | chemsrc.com |

| Polar Surface Area | 38.66 | Ų | chemsrc.com |

| LogP | 2.48 | - | chemsrc.com |

| Index of Refraction | 1.51 | - | chemsrc.com |

The compound's structure, featuring an ethoxy group and a nitroso group on a benzene (B151609) ring, influences its electronic properties and reactivity. chemsrc.com, echemi.com The nitroso group, in particular, is known for its susceptibility to redox reactions and its ability to participate in addition reactions. researchgate.net, diva-portal.org

Key Reactions and Mechanistic Insights

p-Nitrosophenetole participates in several notable chemical transformations, often serving as a reactive intermediate or a substrate in mechanistic studies.

Reaction with Thiols (e.g., Glutathione): p-Nitrosophenetole reacts with thiols like glutathione (B108866) (GSH). This reaction typically leads to the formation of a sulfenamide (B3320178) conjugate, specifically N-(glutathionyl-S-yl)-p-phenetidine. This intermediate is generally unstable in the presence of excess GSH and undergoes decomposition, yielding p-phenetidine (B124905). nih.gov, pnas.org This interaction highlights the electrophilic nature of the nitroso group towards nucleophilic sulfur.

Acid-Catalyzed Etherification: As mentioned, p-nitrosophenetole can be formed via the acid-catalyzed etherification of p-nitrosophenol with ethanol (B145695). The kinetics of this reaction have been studied, revealing that the forward reaction rate can be described as a sum of second- and third-order processes. oup.com Mechanistic proposals suggest the involvement of a σ-complex intermediate formed by the nucleophilic attack of ethanol's hydroxyl group on a protonated species. oup.com

Interaction with Hemoglobin: Studies have investigated the binding of nitrosoarenes, including p-nitrosophenetole, to hemoglobin. The affinity of these compounds to hemoglobin has been correlated with the electronic properties of substituents on the aromatic ring, with electron-donating groups generally decreasing the binding affinity. acs.org This interaction provides insights into how nitrosoarenes interact with metalloproteins.

Radical Chemistry: Nitrosoarenes, in general, are known to participate in radical reactions. They can undergo C-NO homolytic bond cleavage and one-electron oxidation or reduction reactions, forming radical anions and cations. researchgate.net While specific radical reactions of p-nitrosophenetole are not detailed in the provided snippets, its structural class suggests potential involvement in radical addition and cycloaddition reactions, common pathways for nitrosoarenes. researchgate.net, diva-portal.org

Spectroscopic and Analytical Characterization Methodologies in P Nitrosophenetole Research

In Situ Generation

A significant advancement is the in situ generation of nitrosoarenes from stable precursors like nitroarenes or hydroxylamines. diva-portal.org This approach avoids the isolation of potentially unstable nitroso compounds. For example, methods using an iron catalyst and a silane (B1218182) can reduce nitroarenes to nitrosoarenes in situ for subsequent reactions. diva-portal.org

Oxidation of Anilines

The oxidation of anilines remains a primary method for synthesizing nitrosoarenes. scirp.orgresearchgate.netresearchgate.net Modern oxidizing agents and catalytic systems have been developed to improve the efficiency and selectivity of this transformation. These include reagents like Oxone®, sodium tungstate (B81510) with hydrogen peroxide, and molybdenum-based catalysts. scirp.org

Photochemical Methods

Recently, photochemical rearrangements of aryl imines have emerged as a novel route to nitrosoarenes under continuous flow conditions. acs.org This method offers a fast and robust synthesis with high functional group tolerance. acs.org

Metal-Free Reactions

There is a growing interest in developing metal-free synthetic methods. For instance, acid-mediated annulation reactions of aliphatic amines and nitrosoarenes have been reported for the synthesis of indole (B1671886) derivatives, showcasing a novel reactivity pattern for nitrosoarenes. rsc.org

Advanced Nitration Techniques

While not a direct synthesis of nitroso compounds, advanced nitration techniques provide the nitroarene precursors. numberanalytics.comresearchgate.netorgchemres.org Methods like ipso-nitration of aryl boronic acids and the use of modern nitrating agents such as nitronium salts (e.g., NO2BF4) offer milder and more regioselective ways to introduce the nitro group, which can then be reduced to the nitroso functionality. numberanalytics.comorgchemres.org

The table below highlights some advanced synthetic strategies applicable to nitrosoarene synthesis.

| Precursor | Reagent/Catalyst | Method | Product | Reference |

| Nitroarenes | Iron catalyst, silane | In situ reduction | Nitrosoarenes | diva-portal.org |

| Anilines | Oxone®, Na2WO4-H2O2 | Oxidation | Nitrosoarenes | scirp.org |

| Aryl Imines | - | Photochemical Rearrangement (Flow) | Nitrosoarenes | acs.org |

| Aryl Boronic Acids | Ammonium nitrate/Trifluoroacetic anhydride | Ipso-nitration (to nitroarene) | Nitroarenes | orgchemres.org |

Proton NMR (¹H NMR) for Characterizing p-Nitrosophenetole and its Sulfenamide (B3320178) Conjugates

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal, measured in parts per million (ppm), is highly sensitive to its electronic environment, influenced by neighboring functional groups and substituents chemicalbook.comnih.govmsu.eduresearchgate.net.

While specific ¹H NMR data for p-Nitrosophenetole itself is not extensively detailed in the provided search results, its presence as a metabolite of phenacetin (B1679774) and its role as a mutagen have been noted nih.govnih.gov. Studies involving the reaction of p-nitrosophenetole with glutathione (B108866) have utilized ¹H NMR spectroscopy to characterize the resulting conjugates, such as N-(glutathion-S-yl)-p-phenetidine nih.govnih.gov. These studies demonstrate the utility of ¹H NMR in identifying the complex structures formed when p-nitrosophenetole interacts with biomolecules. For related compounds like 4-nitrocumene, ¹H NMR signals for aromatic protons are observed in the downfield region (around 7.4 ppm and 8.1 ppm), characteristic of protons attached to an aromatic ring bearing an electron-withdrawing nitro group chegg.com. Similarly, for 4-nitrophenol, ¹H NMR spectra show characteristic aromatic signals hmdb.cahmdb.ca.

Carbon NMR (¹³C NMR) and Advanced NMR Techniques

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. ¹³C NMR spectra offer a broader chemical shift range compared to ¹H NMR, allowing for better resolution of different carbon environments. The chemical shifts of ¹³C nuclei are also sensitive to electronic effects and molecular structure nih.govmsu.edumdpi.comresearchgate.netutdallas.edu.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing detailed structural assignments by revealing correlations between different nuclei. These techniques are crucial for complex molecules and their derivatives, providing insights into connectivity and spatial relationships asianpubs.orgchemicalbook.commalvernpanalytical.commsu.edu.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by detecting the characteristic vibrational modes of chemical bonds. When a molecule absorbs IR radiation, specific bonds vibrate (stretch or bend) at discrete frequencies, producing a unique spectral fingerprint msu.edunih.govhmdb.cautdallas.edumsu.edutestbook.comresearchgate.net.

Diagnostic Vibrational Modes of the Nitroso Group in p-Nitrosophenetole

The nitroso group (-N=O) is a key functional group in p-Nitrosophenetole, and its vibrational modes are diagnostic. While specific IR data for p-Nitrosophenetole is limited, general trends for nitroso compounds provide valuable context. Aromatic nitroso compounds typically exhibit characteristic absorption bands associated with the N=O stretching vibration. Literature reports indicate these bands often appear in the region of 1511-1495 cm⁻¹ for aromatic nitroso compounds updatepublishing.com, or more broadly between 1621-1539 cm⁻¹ for nitroso compounds rsc.org. Other studies on nitrosamines suggest N=O stretching vibrations in the range of 1486-1408 cm⁻¹ srce.hr. The C-N stretching vibrations associated with the nitroso group are also observed, often in the range of 1260-1330 cm⁻¹ updatepublishing.com.

Reactivity and Reaction Mechanisms of P Nitrosophenetole

Reactions with Biological Thiols: Focus on Glutathione (B108866) (GSH)

The interaction between p-nitrosophenetole, a reactive metabolite, and the endogenous antioxidant glutathione (GSH) is a complex process leading to a variety of products. This reaction is a key aspect of the detoxification and metabolic pathways of phenacetin (B1679774), from which p-nitrosophenetole is derived. nih.gov The reactions of nitrosoarenes like p-nitrosophenetole with cellular sulfhydryl (SH) groups are recognized as significant metabolic conversions. nih.gov

The reaction of p-nitrosophenetole with glutathione (GSH) can lead to the formation of a sulfenamide (B3320178) conjugate known as N-(glutathionyl-S-yl)-p-phenetidine. pnas.orgpnas.org This conjugate is, however, noted to be unstable, particularly in the presence of excess GSH, and can decompose to form p-phenetidine (B124905). pnas.orgpnas.org

Further research has revealed a more intricate network of reaction products. In the reaction between 4-nitrosophenetol and thiols such as glutathione, an intermediate "semimercaptal" is formed. nih.gov From this intermediate, several products can be derived, including N-(thiol-S-yl)-4-phenetidine S-oxide, N-(thiol-S-yl)-4-phenetidine, and p-phenetidine. nih.gov

Investigations have identified additional metastable sulfenamides, expanding the complexity of the product profile. These include:

4-ethoxy-2,N-bis(glutathion-S-yl)-aniline nih.gov

N4-(glutathion-S-yl)-4-amino-4'-ethoxydiphenylamine nih.gov

N-(glutathion-S-yl)-4-aminophenol nih.gov

Another identified product is the N-sulfenylquinonimine, N-(glutathion-S-yl)-1,4-benzoquinonimine. nih.gov The formation of these varied metabolites is explained through a proposed reaction scheme that proceeds via a central sulfenamide cation. nih.gov

The formation of conjugates between p-nitrosophenetole and thiols is indicative of electrophilic intermediates. Mechanistic studies of thiol reactivity are often challenging because the electrophilic intermediates, such as sulfenic acids (RSOH), are typically highly reactive and difficult to observe directly. rsc.org

In the reaction of p-nitrosophenetole with glutathione, a key proposed electrophilic intermediate is a central sulfenamide cation. nih.gov Molecular orbital calculations have been performed on this sulfenamide cation, and the results support the proposed reaction mechanisms based on Klopman's generalized perturbation theory. nih.gov This theoretical framework helps to explain the formation of the various identified S-conjugates. nih.gov The reaction between nitrosoarenes and cellular SH groups is a primary pathway for detoxification, highlighting the importance of understanding these electrophilic intermediates. nih.gov

The formation of various products from the reaction of p-nitrosophenetole and glutathione is highly dependent on the stoichiometry of the reactants and the specific reaction conditions. nih.gov The product yields are influenced by the concentrations of both the nitrosoarene and the thiol. nih.gov

Environmental factors such as pH and the presence of oxygen can also play a crucial role. For instance, in studies of the S-nitrosoglutathione/glutathione system, product yields were found to be dependent on the concentrations of GSH and oxygen. pnas.org The pH of the medium can affect the ionization state of the thiol group of glutathione (pKa ~9), which in turn influences its nucleophilicity and reaction rates. nih.govmdpi.com While direct studies on the effect of pH on the p-nitrosophenetole-GSH reaction are not detailed in the provided context, the general principles of thiol chemistry suggest its importance. nih.gov The stability of intermediates and final products can also be affected by environmental conditions; for example, one study noted that a signal corresponding to a conjugate was more intense when the reaction was carried out at 4°C. pnas.org

Table 1: Identified Products from the Reaction of p-Nitrosophenetole with Glutathione

| Product Category | Specific Compound | Reference |

| Primary Sulfenamide Conjugate | N-(glutathionyl-S-yl)-p-phenetidine | pnas.orgpnas.org |

| Decomposition Product | p-Phenetidine | nih.govpnas.orgpnas.org |

| Other Thiol Adducts | N-(thiol-S-yl)-4-phenetidine S-oxide | nih.gov |

| N-(thiol-S-yl)-4-phenetidine | nih.gov | |

| Metastable Sulfenamides | 4-ethoxy-2,N-bis(glutathion-S-yl)-aniline | nih.gov |

| N4-(glutathion-S-yl)-4-amino-4'-ethoxydiphenylamine | nih.gov | |

| N-(glutathion-S-yl)-4-aminophenol | nih.gov | |

| N-Sulfenylquinonimine | N-(glutathion-S-yl)-1,4-benzoquinonimine | nih.gov |

| Diphenylamine Derivative | 4-ethoxy-4'-nitrosodiphenylamine | nih.gov |

| Reduction Product in Erythrocytes | 4-amino-4'-ethoxydiphenylamine | nih.gov |

Molecular Interactions with Proteins and Macromolecules

p-Nitrosophenetole is known to bind covalently to the sulfhydryl groups of proteins. nih.gov This interaction is a critical aspect of its molecular toxicology.

The covalent binding of p-nitrosophenetole to proteins occurs primarily through the reaction with protein sulfhydryl groups (cysteine residues). researchgate.net Research has shown that the addition of p-[3H]nitrosophenetole to protein incubations results in the quantitative binding of the radiolabel to the protein. researchgate.net

To confirm the role of sulfhydryl groups, experiments were conducted where these groups were derivatized with N-methylmaleimide before the addition of p-nitrosophenetole. This pre-treatment led to a 90% decrease in covalent binding, strongly indicating that the sulfhydryl groups are the primary sites of adduction. researchgate.net The general mechanism for such covalent bond formation involves the nucleophilic thiol group of a cysteine residue attacking the electrophilic nitroso compound. researchgate.net

The nature of the covalent linkage between p-nitrosophenetole and proteins has been further investigated. When the protein-bound residue from p-[3H]nitrosophenetole was treated with hydrochloric acid (HCl), the binding was reduced by 72%, and the corresponding amine, p-phenetidine, was detected. researchgate.net

Interestingly, incubation of the protein-bound residue with reduced glutathione did not significantly alter the protein binding. researchgate.net This observation suggests the involvement of a sulfinanilide S-oxide in the protein adduct structure. researchgate.net In contrast to the reaction of p-nitrosophenetole with GSH where a sulfenamide is formed, the interaction with protein sulfhydryl groups may lead to a more stable sulfinanilide S-oxide linkage. pnas.orgpnas.org This difference in reactivity highlights the distinct chemical environments provided by small thiols versus macromolecular proteins.

Role of p-Nitrosophenetole in Adduct Formation from Precursor Compounds

p-Nitrosophenetole is recognized as a reactive metabolite of the analgesic drug phenacetin. aip.org Its chemical structure facilitates reactions with biological macromolecules, leading to the formation of covalent adducts. The primary precursor to p-Nitrosophenetole is phenacetin, which undergoes metabolic activation in the body. aip.orgresearchgate.net This biotransformation can lead to the formation of N-hydroxy-p-phenetidine, which is then further oxidized to the highly reactive p-nitrosophenetole. aip.org

The electrophilic nature of the nitroso group in p-nitrosophenetole makes it susceptible to nucleophilic attack from cellular components, particularly proteins. nih.gov Research has demonstrated that p-nitrosophenetole binds quantitatively to proteins. nih.gov The primary sites of adduction are the sulfhydryl (thiol) groups of cysteine residues within protein structures. nih.gov Studies involving the pre-treatment of proteins with N-methylmaleimide, a sulfhydryl group blocking agent, showed a 90% decrease in covalent binding by p-nitrosophenetole, confirming the crucial role of these residues. nih.gov

The interaction between p-nitrosophenetole and the thiol group of glutathione, a key cellular antioxidant, has also been studied extensively. acs.org These interactions lead to a complex array of products, underscoring the high reactivity of p-nitrosophenetole. acs.org The formation of a sulfenamide cation intermediate has been proposed, which can then react with various nucleophiles. acs.org The binding of p-nitrosophenetole to proteins is considered a critical event in the mechanisms of toxicity associated with its parent compound, phenacetin. aip.orgnih.gov

| Precursor Compound | Reactive Metabolite | Target for Adduct Formation |

| Phenacetin | p-Nitrosophenetole | Protein sulfhydryl groups (cysteine) |

| p-Phenetidine | p-Nitrosophenetole | Protein sulfhydryl groups |

| N-hydroxy-p-phenetidine | p-Nitrosophenetole | Protein sulfhydryl groups |

Oxidation and Reduction Pathways

The nitroso (-N=O) group is the central feature of p-nitrosophenetole's redox chemistry. It can undergo both oxidation and reduction reactions, which are fundamental to its metabolic fate and reactivity. hawaii.eduku.edu

Reduction: The electrochemical reduction of nitrosoarenes typically proceeds in a stepwise manner. The nitroso group can be reduced to a hydroxylamine (B1172632) derivative (N-hydroxy) and further to the corresponding amine (p-phenetidine). The reduction potentials are influenced by the electronic properties of the substituents on the aromatic ring. The electron-donating ethoxy group (-OCH₂CH₃) in p-nitrosophenetole influences the electron density at the nitroso group, affecting its reduction potential compared to unsubstituted nitrosobenzene. Electrochemical studies on related compounds show that these reduction processes are often pH-dependent. nih.govrsc.org

Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂), forming p-nitrophenetole. This transformation is a key pathway in the metabolism and chemical reactions of nitroso compounds. rsc.orgrsc.org The oxidation state of the nitrogen atom changes from +1 in the nitroso group to +3 in the nitro group. This oxidation can be achieved using various chemical oxidizing agents. The redox potential for this process is a key parameter in its chemical behavior. mdpi.com

The redox cycling between the nitroso, hydroxylamine, and amine forms is a critical aspect of the biological activity of compounds like p-nitrosophenetole.

The oxidation of aromatic amines and related compounds by periodate (B1199274) (IO₄⁻) has been a subject of mechanistic studies, providing insight into the formation of nitroso compounds. researchgate.netresearchgate.netasianpubs.org While p-nitrosophenetole itself is an oxidation product, studying the periodate oxidation of its precursors, such as p-phenetidine, illuminates its formation mechanism.

In the periodate oxidation of N,N-diethylaniline, one of the identified main reaction products is p-nitrosophenetole. researchgate.netasianpubs.org Similarly, the Mn(II)-catalyzed periodate oxidation of p-anisidine (B42471) yields p-nitrosoanisole, a closely related compound. researchgate.net

The proposed mechanism for these oxidations generally involves the following steps:

Formation of a complex: The aromatic amine (substrate) forms an intermediate complex with the periodate ion. researchgate.net In catalyzed reactions, the metal ion (e.g., Mn(II)) also participates in this complex. researchgate.net

Electron Transfer: An electron transfer occurs within this complex, leading to the oxidation of the amine.

Hydrolysis and Rearrangement: The intermediate undergoes hydrolysis and further oxidation steps. The reaction proceeds through the formation of a hydroxylamine derivative, which is then rapidly oxidized to the corresponding nitroso compound.

Kinetic studies of the periodate oxidation of p-phenetidine have shown that the reaction is first order with respect to both the amine and the periodate. researchgate.netresearchgate.net The reaction rate is influenced by factors such as pH and the dielectric constant of the medium. researchgate.netresearchgate.net The main product identified in the periodate oxidation of p-phenetidine is 4-ethoxy-1,2-benzoquinone, indicating that the reaction pathway can be complex and may not exclusively yield the nitroso derivative under all conditions. researchgate.netresearchgate.net

Dimerization and Conformer Interconversion of Nitrosoarenes (General Principles Applicable to p-Nitrosophenetole)

Aromatic C-nitroso compounds, including p-nitrosophenetole, exhibit a characteristic and reversible dimerization to form azodioxy compounds (also known as azoxy dimers). sci-hub.seacs.org This equilibrium is a defining feature of nitrosoarene chemistry.

Dimerization: In solution and in the solid state, nitrosoarenes exist in equilibrium between a monomeric form and a dimeric form. sci-hub.se

Monomer (Ar-N=O): Typically colored (blue or green). mdpi.com

Dimer (Ar-N(O)=N(O)-Ar): Usually colorless or yellow. mdpi.com

The dimer exists as two geometric isomers: cis and trans. The trans-dimer is generally more thermodynamically stable. sci-hub.se The dimerization process involves the formation of a new N-N bond. mdpi.com The equilibrium between the monomer and dimer is influenced by several factors:

Temperature: Higher temperatures favor the monomeric form, as the dissociation of the dimer is an endothermic process. mdpi.com

Solvent: The nature of the solvent can affect the position of the equilibrium. sci-hub.se

Electronic Effects: Electron-donating substituents on the aromatic ring, such as the ethoxy group in p-nitrosophenetole, tend to disfavor dimerization. sci-hub.se This is because they increase electron density on the nitroso group, which can be represented by resonance structures that reduce the electrophilicity of the nitrogen atom. sci-hub.se Conversely, electron-withdrawing groups promote dimerization. sci-hub.se

Steric Hindrance: Bulky ortho-substituents can inhibit dimerization.

Conformer Interconversion: Like other substituted benzenes, p-nitrosophenetole can exist in different conformations due to rotation around single bonds, particularly the C-O bond of the ethoxy group and the C-N bond. wikipedia.org The interconversion between these conformers (or rotamers) is typically very rapid at room temperature. wikipedia.orgresearchgate.net The energy barriers for these rotations are generally low, meaning that isolating individual conformers is usually not possible under normal conditions. wikipedia.org The specific conformation can influence the molecule's electronic properties and its participation in intermolecular interactions, including the dimerization process. researchgate.net

| Feature | Monomer (p-Nitrosophenetole) | Dimer (Azodioxyphenetole) |

| Appearance | Colored (Blue/Green) | Colorless/Yellow |

| Structure | Ar-N=O | Ar-N(O)=N(O)-Ar (cis and trans isomers) |

| Favorable Conditions | Higher temperatures, Electron-donating substituents | Lower temperatures, Electron-withdrawing substituents |

Hammett Correlations and Electronic Effects on p-Nitrosophenetole Reactivity

The reactivity of substituted aromatic compounds like p-nitrosophenetole can be quantitatively analyzed using the Hammett equation. libretexts.orgescholarship.org This linear free-energy relationship correlates reaction rates and equilibrium constants for a series of reactions with the electronic properties of the substituents. nih.gov

Electronic Effects: The reactivity of p-nitrosophenetole is significantly influenced by the electronic properties of its two key functional groups: the para-ethoxy group (-OCH₂CH₃) and the nitroso group (-N=O).

Nitroso Group: This is an electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). sci-hub.se

Hammett Correlations: The Hammett equation is expressed as: log(k/k₀) = ρσ

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (nitrosobenzene).

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent (e.g., p-ethoxy). For the p-ethoxy group, the σₚ value is negative, indicating its electron-donating nature.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, while a positive ρ value means it is accelerated by electron-withdrawing groups. escholarship.org

A study on the reaction of various para-substituted nitrosobenzenes (ArNO) with hemoglobin showed a good Hammett correlation. acs.org The order of affinity was found to be p-ClC₆H₄NO > p-MeC₆H₄NO > p-nitrosophenetole, suggesting that electron-donating substituents decreased the affinity. acs.org This corresponds to a positive ρ value for this specific binding reaction, indicating that a buildup of negative charge occurs in the transition state, which is destabilized by electron-donating groups like ethoxy. Such analyses are crucial for understanding and predicting the reactivity of p-nitrosophenetole in various chemical and biological processes. nih.gov

Theoretical and Computational Chemistry Studies on P Nitrosophenetole

Application of Quantum Mechanical Calculations to p-Nitrosophenetole

There is no specific information available from the search results regarding the application of quantum mechanical (QM) calculations directly to p-Nitrosophenetole. QM methods are foundational in computational chemistry and are used to investigate the electronic structure and properties of molecules. A typical QM study on p-Nitrosophenetole would involve solving the Schrödinger equation to determine its wavefunction, from which properties like total energy, dipole moment, and molecular geometry could be derived. However, published research detailing such calculations for this specific compound is not found.

Molecular Orbital (MO) Calculations for Elucidating Reaction Mechanisms

Specific Molecular Orbital (MO) calculations aimed at elucidating the reaction mechanisms of p-Nitrosophenetole are not described in the available literature. MO theory provides insight into the distribution and energy of electrons in a molecule, which is crucial for understanding chemical reactivity. An analysis for p-Nitrosophenetole would involve identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of how the molecule will interact with other reagents, predicting its behavior as an electrophile or nucleophile and guiding the understanding of potential reaction pathways. Without specific studies, no data on the HOMO-LUMO gap or orbital compositions for p-Nitrosophenetole can be provided.

Density Functional Theory (DFT) for Structure, Reactivity, and Spectroscopic Property Prediction

While Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties, specific DFT studies on p-Nitrosophenetole are not found in the search results. hakon-art.comresearchgate.net DFT calculations could be used to optimize the molecular geometry of p-Nitrosophenetole, calculate its vibrational frequencies (correlating to its IR spectrum), and predict its electronic absorption spectra (UV-Vis). Furthermore, DFT-based reactivity descriptors such as chemical potential, hardness, and electrophilicity index could quantify its chemical behavior. hakon-art.com However, the absence of dedicated research on p-Nitrosophenetole means that no specific values for these properties are available.

| Property | Predicted Value | Unit |

|---|---|---|

| Optimized Ground State Energy | Data not available | Hartrees |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Chemical Hardness (η) | Data not available | eV |

Computational Simulations of p-Nitrosophenetole Interactions with Biological Systems

There is no information available regarding computational simulations of p-Nitrosophenetole's interactions with biological systems. Such studies, often employing techniques like molecular docking or molecular dynamics (MD), are essential for predicting how a molecule might bind to a biological target, such as a protein or enzyme. mdpi.comresearchgate.net These simulations could help identify potential binding sites, predict binding affinity, and elucidate the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) governing the interaction. Without published studies, it is not possible to provide any details on the potential biological interactions of p-Nitrosophenetole from a computational standpoint.

Theoretical Analysis of Electronic Structures and Spectroscopic Signatures of p-Nitrosophenetole

A specific theoretical analysis of the electronic structure and spectroscopic signatures of p-Nitrosophenetole is not available in the reviewed literature. This type of analysis would typically involve high-level computational methods to calculate the molecule's electronic states and predict its spectroscopic outputs, such as NMR chemical shifts, IR vibrational modes, and UV-Vis absorption wavelengths. Such computational spectra are invaluable for interpreting experimental data and understanding the fundamental electronic properties of the molecule. The lack of specific research on p-Nitrosophenetole prevents the presentation of any such theoretical data.

Environmental Degradation and Biotransformation Pathways of P Nitrosophenetole

Molecular and Cellular Level Studies of Biological Interactions (Mechanistic)

Interactions with Heme Proteins (e.g., Hemoglobin affinity)

p-Nitrosophenetole, a member of the nitrosoaromatic class of compounds, engages in significant interactions with heme proteins, most notably hemoglobin (Hb). These interactions are primarily investigated at the molecular and cellular levels to elucidate the mechanistic underpinnings of its biological effects, particularly concerning oxygen transport.

The principal mechanism by which p-nitrosophenetole interacts with hemoglobin involves the direct oxidation of the ferrous iron (Fe²⁺) within the heme prosthetic group to its ferric (Fe³⁺) state openanesthesia.orgpharmacyjoe.comresearchgate.net. This oxidative conversion transforms functional hemoglobin into methemoglobin (MetHb). Methemoglobin is characterized by its inability to bind oxygen reversibly, thereby diminishing the blood's oxygen-carrying capacity and potentially leading to tissue hypoxia openanesthesia.orgpharmacyjoe.com. This oxidative process is a well-established characteristic of many nitrosoaromatic compounds, which act as potent oxidizing agents towards the heme iron center researchgate.net.

In vivo studies conducted in rats have provided quantitative data on the capacity of p-nitrosophenetole to induce methemoglobin formation. When administered to rats at a dose of 86 µmol/kg, p-nitrosophenetole induced a maximal methemoglobin concentration of 67% within 35 minutes post-administration nih.gov. This observation underscores a rapid and substantial conversion of hemoglobin to methemoglobin. Comparative analyses within the same study revealed that other nitrosoaromatic compounds also induced methemoglobinemia to varying degrees. For instance, nitrosobenzene, 4-chloronitrosobenzene, and 3,4-dichloronitrosobenzene elicited higher maximal methemoglobin levels (69%, 68%, and 69%, respectively), whereas 4-nitrosobiphenyl (B155253) and 2-nitrosofluorene (B1207293) resulted in lower levels (55% and 42%, respectively) nih.gov.

Future Research Directions and Unexplored Avenues for P Nitrosophenetole

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of p-Nitrosophenetole Reactions

Understanding the real-time behavior of p-Nitrosophenetole during chemical processes is crucial for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. The development and application of advanced in situ spectroscopic techniques are paramount in this regard. Aromatic C-nitroso compounds are known to undergo dimerization and dissociation equilibria, and their reactivity can be sensitive to their environment mdpi.comat.uaacs.orgresearchgate.net.

Future research should focus on employing techniques capable of capturing these dynamic changes with high temporal and spectral resolution. Time-resolved Fourier-transform infrared (FT-IR) and Raman spectroscopy can monitor the vibrational changes associated with the nitroso group (N=O stretch) and the ether linkage (C-O stretch) during reactions, providing insights into bond formation or cleavage mdpi.com. Electron paramagnetic resonance (EPR) spectroscopy is particularly valuable for detecting and characterizing transient radical species, such as nitroxide radicals, which may be involved in p-Nitrosophenetole's reactivity at.ua. Ultraviolet-visible (UV-Vis) spectroscopy can track changes in the electronic absorption spectrum of the nitroso chromophore, offering kinetic data for reactions, including photochemical transformations sci-hub.box. Advanced nuclear magnetic resonance (NMR) techniques, such as dynamic NMR and solid-state NMR, could offer detailed structural information about intermediates and reaction pathways, even in complex mixtures or solid matrices.

| Spectroscopic Technique | Typical Time Resolution | Sensitivity (approx.) | Information Gained | Potential Application to p-Nitrosophenetole |

| In-situ FT-IR | Milliseconds to seconds | µM to mM | Functional group changes (e.g., NO, C-O ether), bond vibrations | Monitoring dimerization/dissociation, reaction intermediates, functional group transformations |

| In-situ Raman | Nanoseconds to seconds | µM to mM | Molecular vibrations, structural fingerprinting | Complementary to IR, useful for aqueous media, monitoring aromatic ring changes |

| In-situ EPR | Nanoseconds to milliseconds | nM to µM | Detection of paramagnetic species (e.g., nitroxide radicals) | Identifying radical intermediates or spin-trapping events |

| In-situ UV-Vis | Picoseconds to seconds | nM to µM | Electronic transitions, chromophore changes | Tracking changes in the nitroso chromophore, reaction kinetics, photochemistry |

| Time-resolved NMR | Seconds to minutes | mM | Detailed structural elucidation, reaction kinetics | Confirming structural changes, identifying intermediates and products in complex mixtures |

Integration of Advanced Computational Methods for Predicting Novel p-Nitrosophenetole Reactivity

Computational chemistry offers a powerful platform for predicting and understanding the reactivity of molecules like p-Nitrosophenetole, enabling the design of novel synthetic routes and applications. Density Functional Theory (DFT) is a cornerstone for calculating electronic structures, reaction energies, and transition states, which are vital for mapping potential reaction pathways of the nitroso group and the phenetole (B1680304) moiety researchgate.net. By applying DFT, researchers can predict activation barriers for various transformations, identify stable intermediates, and rationalize observed reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) models, developed using molecular descriptors, can correlate structural features with reactivity or other properties, potentially predicting the behavior of p-Nitrosophenetole based on data from related nitroso compounds nih.govsciforum.net. Molecular dynamics (MD) simulations can provide insights into how solvent environments and molecular conformations influence reactivity, which is particularly relevant for reactions occurring in solution. High-level quantum chemical calculations, though computationally intensive, can offer highly accurate predictions for critical reaction steps or mechanistic details. Future research should focus on integrating these methods to predict novel reaction pathways, explore potential catalytic roles, and guide experimental design for p-Nitrosophenetole.

| Computational Method | Primary Application | Strengths for p-Nitrosophenetole | Limitations |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states | Predicting reaction mechanisms, activation barriers, stable intermediates for nitroso group transformations | Requires careful selection of functionals and basis sets; computational cost for large systems |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structure with reactivity/properties | Identifying key structural features influencing p-Nitrosophenetole's reactivity based on related compounds | Dependent on the quality and scope of training data; may not predict entirely novel reactivity |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Understanding solvent effects, conformational changes, and interactions in complex environments | Requires accurate force fields; long timescales can be computationally intensive |

| Quantum Chemical Calculations (e.g., CASSCF, MRCI) | High-accuracy electronic structure and reaction pathways | Detailed mechanistic insights into complex transformations, bond breaking/formation | Very high computational cost, typically applied to smaller model systems |

Exploration of p-Nitrosophenetole in Emerging Chemical Transformations and Catalysis

Nitroso compounds are recognized for their rich and versatile reactivity, serving as valuable building blocks in organic synthesis researchgate.netresearchgate.netresearchgate.net. They can act as electrophiles, nucleophiles, or diradicals, participating in a wide array of transformations, including cycloadditions and C-H functionalization reactions researchgate.netrsc.org. The phenetole backbone, with its aromatic ring and ether linkage, adds another dimension to its potential reactivity.

Future research should investigate p-Nitrosophenetole's role in emerging chemical transformations. This includes exploring its utility in photoredox catalysis, where it might act as a photosensitizer or a source of reactive species under visible light irradiation researchgate.net. Its potential in transition-metal catalyzed reactions, such as C-H functionalization, cross-coupling, or oxidative additions, warrants significant attention. Given that the reduction of nitroaromatic compounds often proceeds via nitroso intermediates mdpi.com, p-Nitrosophenetole could serve as a key intermediate or substrate in catalytic cycles aimed at producing amines or other nitrogen-containing functionalities. Furthermore, its participation in cycloaddition reactions, such as the Diels-Alder reaction, could lead to the efficient synthesis of complex heterocyclic structures.

| Transformation Type | Potential Role of p-Nitrosophenetole | Relevant Catalysis/Conditions | Research Focus |

| Cycloaddition Reactions (e.g., Diels-Alder) | Dienophile or diene component | Thermal, Lewis acid, or organocatalysis | Exploring regioselectivity and stereoselectivity in forming heterocyclic rings |

| C-H Functionalization | Directing group or reactant | Transition metal catalysis (Pd, Cu, Rh), photoredox catalysis | Site-selective functionalization of aromatic rings or adjacent carbons |

| Photoredox Catalysis | Photosensitizer or radical precursor | Visible light, organic dyes, metal complexes | Generating reactive species for bond formation or functional group interconversion |

| Oxidative Addition/Coupling | Electrophilic partner | Transition metal catalysis, radical initiators | Forming C-N, C-O, or C-C bonds with various substrates |

| Reduction/Oxidation | Intermediate in redox cascades | Catalytic hydrogenation, electrochemistry, biocatalysis | Studying its role in the transformation of nitro or amino aromatic compounds |

Investigation of p-Nitrosophenetole's Role in Complex Biochemical Pathways at the Molecular Level

While the prompt excludes direct discussion of safety and toxicity, understanding the molecular-level interactions of p-Nitrosophenetole within biological systems is a valid area for future research. Nitro compounds, in general, exhibit a wide spectrum of biological activities, and the nitroso group itself can participate in various redox reactions nih.govresearchgate.netmdpi.com. N-nitroso compounds are known to undergo metabolic activation, leading to reactive species that interact with biomolecules scienceasia.orgnih.govwho.intresearchgate.netenvironcj.incabidigitallibrary.orgnih.gov.

Future research could investigate how p-Nitrosophenetole interacts with biological macromolecules like proteins and nucleic acids at a molecular level. This could involve using computational methods like docking and molecular dynamics to predict binding sites and affinities. Experimental approaches such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could quantify these interactions. Furthermore, exploring its redox behavior in biologically relevant environments, identifying potential reduction products, or investigating its susceptibility to enzymatic transformations could reveal novel biochemical roles. For instance, understanding if p-Nitrosophenetole can act as a molecular probe or participate in specific signaling cascades, without focusing on adverse effects, represents a promising avenue.

| Interaction Type | Potential Molecular Targets/Contexts | Experimental/Computational Approach | Information Gained |

| Molecular Recognition | Enzymes, receptors, nucleic acids | In silico docking, molecular dynamics simulations, SPR, ITC | Binding affinity, preferred binding sites, conformational changes upon binding |

| Redox Activity | Biological reducing agents (e.g., thiols), enzymatic systems | Electrochemical studies, in vitro enzyme assays, mass spectrometry | Identification of redox partners, reduction potential, formation of reactive metabolites |

| Membrane Interaction | Lipid bilayers, cellular membranes | Liposome binding assays, fluorescence spectroscopy, MD simulations | Partitioning behavior, influence on membrane fluidity or integrity |

| Protein Adduction | Cysteine, lysine (B10760008) residues | Mass spectrometry-based proteomics, chemical labeling | Covalent modification of proteins, identification of adducted sites |

Strategies for Understanding the Environmental Transformation Products and Their Research Implications

The presence and transformation of nitrogen-containing organic compounds in the environment are subjects of significant interest who.intresearchgate.netenvironcj.incabidigitallibrary.orgnih.gov. p-Nitrosophenetole, as an aromatic nitroso compound, is likely to undergo various degradation processes in environmental matrices such as water, soil, and air. Developing robust strategies to identify and characterize its environmental transformation products is essential for assessing its environmental fate and potential impact.

Q & A

Q. What are the established synthetic routes for p-nitrosophenetole, and how can their purity be validated?

p-Nitrosophenetole can be synthesized via nitrosation of phenetole derivatives. A common method involves reducing nitro precursors (e.g., nitrobenzene derivatives) using zinc dust and ammonium chloride, followed by oxidation with potassium dichromate under controlled conditions . Purity validation requires chromatographic (e.g., TLC, HPLC) and spectrophotometric methods (UV-Vis) to confirm retention factors and spectral profiles against reference standards . Quantitative recovery rates (e.g., 66–96% in benzene solutions for nitroso compounds) should be cross-checked using calibration curves .

Q. How can researchers distinguish p-nitrosophenetole from structurally similar nitroso compounds (e.g., p-nitrosotoluene)?

Differentiation relies on comparative chromatographic and spectroscopic analyses. For example, p-nitrosophenetole’s retention factor (Rf) in specific solvent systems and its UV-Vis absorption maxima (e.g., λmax ~350 nm in ethanol) differ from analogs like p-nitrosotoluene (λmax ~330 nm). Melting point discrepancies (e.g., ±2°C variations) and solubility profiles in polar vs. non-polar solvents further aid identification .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stability of p-nitrosophenetole in aqueous and alkaline media?

Stability studies should involve controlled environments (e.g., dark, room temperature, inert atmosphere) to minimize photodegradation and oxidation. For example, prepare aqueous solutions of p-nitrosophenetole’s sodium salt (1.25 g in 93 mL alkaline solution) and monitor degradation via periodic spectrophotometric analysis over weeks. Refluxing samples (6 hours) can accelerate degradation for kinetic studies. Data should be normalized against blanks to account for solvent interference .

Q. How can contradictory recovery rates (e.g., 66% vs. 86%) in chromatographic analyses of nitroso compounds be resolved?

Contradictions often arise from solvent polarity, concentration effects, or column adsorption. For instance, p-nitrodimethylaniline shows 66% recovery at 0.01 M but 86% at 0.005 M in benzene . Mitigate discrepancies by:

- Optimizing solvent systems (e.g., benzene vs. ethyl acetate).

- Validating recovery via dual methods (e.g., HPLC paired with gravimetric analysis).

- Applying statistical tools (e.g., ANOVA) to assess reproducibility across replicates .

Q. What methodologies elucidate p-nitrosophenetole’s role in metabolic activation pathways (e.g., nucleic acid binding)?

Use enzymatic assays (e.g., microsome-catalyzed binding) to study metabolic activation. For example, p-nitrosophenetole binds transfer RNA without enzymatic activation, suggesting direct electrophilic reactivity. Compare with derivatives like N-hydroxyphenacetin to identify pathways (e.g., acyl transfer vs. sulfate conjugation). Inhibitors like paraoxon (90% inhibition) can validate enzymatic involvement .

Data Analysis & Interpretation

Q. How can researchers optimize chromatographic conditions for p-nitrosophenetole quantification in complex matrices?

Adjust mobile phase composition (e.g., benzene:ethanol ratios) to improve peak resolution. For instance, nitrosobenzene shows 86% recovery in 0.01 M benzene but lower efficiency in polar solvents . Validate with internal standards (e.g., p-phenylazophenol) and apply correction factors for matrix effects. Use software tools to calculate retention indices and automate baseline correction .

Q. What statistical frameworks address variability in nitroso compound degradation studies?

Apply time-series analysis (e.g., first-order kinetics) to model degradation rates. For contradictory results (e.g., no change after refluxing ), use Bayesian inference to assess confidence intervals or machine learning (e.g., random forests) to identify hidden variables (e.g., trace metal contaminants) .

Reference Standards & Validation

Q. Which analytical reference materials are critical for p-nitrosophenetole research?

Use certified standards like 4-nitrophenol (99% purity, CAS 100-02-7) for spectrophotometric calibration . Environmental analysis requires matrix-matched standards (e.g., spiked aqueous solutions) to validate recovery rates in biological or environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.